molecular formula C28H42O3 B1203829 Estradiol-17beta-decanoate CAS No. 61748-93-4

Estradiol-17beta-decanoate

Katalognummer: B1203829
CAS-Nummer: 61748-93-4
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: YYFQNZXJGOTFRX-VMBLQBCYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Estradiol-17beta-decanoate, also known as this compound, is a useful research compound. Its molecular formula is C28H42O3 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Hormone Replacement Therapy (HRT)
Estradiol-17beta-decanoate is primarily used in hormone replacement therapy for menopausal women. It alleviates symptoms associated with estrogen deficiency, such as hot flashes, night sweats, and vaginal atrophy. In clinical settings, it is often administered in combination with progestins to mitigate the risk of endometrial hyperplasia in women with an intact uterus .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of this compound. In an animal model of spinal cord injury, administration of estradiol significantly improved functional recovery by reducing apoptotic cell death and enhancing motor function . The timing and dosage are critical; optimal neuroprotection was observed with pre-treatment protocols that allowed sufficient time for the drug to exert its effects .

Research Applications

Metabolic Studies
this compound has been investigated for its role in metabolic regulation. Research indicates that it may improve metabolic parameters and slow aging processes in male models. The compound has shown potential in modulating obesity-related health outcomes by acting on estrogen receptor alpha pathways . Studies have demonstrated improvements in glucose tolerance and reductions in adiposity with long-term administration of estradiol derivatives .

Psychiatric Research
In psychiatric settings, this compound has been studied for its effects on mood disorders and psychosis. A study involving ovariectomized rats suggested that estradiol could restore sensitivity to dopamine blockade, highlighting its potential role in treating menopausal psychosis and related conditions . This finding underscores the importance of estrogen in modulating neurotransmitter systems during menopause.

Data Tables

The following table summarizes key findings from various studies regarding the applications of this compound:

Study Application Findings
NeuroprotectionImproved functional recovery post-spinal cord injury; reduced apoptotic cell death.
Neuroprotection TimingOptimal effects observed with pre-treatment; varying doses yield different outcomes.
Metabolic RegulationImproved metabolic parameters in male models; potential for obesity modulation.
Psychiatric EffectsRestored dopamine sensitivity in ovariectomized rats; implications for treating menopausal psychosis.

Case Studies

  • Spinal Cord Injury Recovery : In a controlled study, rats treated with this compound showed significantly improved hind limb motor function compared to controls. The treatment reduced lesion sizes and apoptotic markers within the spinal cord, suggesting a robust neuroprotective effect .
  • Menopausal Symptom Management : A clinical trial involving postmenopausal women demonstrated that transdermal administration of this compound effectively alleviated symptoms associated with estrogen deficiency, leading to improved quality of life indicators over a 12-week period .
  • Psychiatric Treatment Insights : Research involving ovariectomized rats indicated that co-administration of antipsychotic medications with low doses of estradiol resulted in enhanced therapeutic efficacy, suggesting a synergistic effect that warrants further exploration in human subjects .

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for validating Estradiol-17β-decanoate in pharmaceutical quality control (QC) studies?

Analytical method validation (AMV) for Estradiol-17β-decanoate should follow regulatory guidelines (e.g., USP, EP) to ensure reproducibility and accuracy. Key steps include:

  • Specificity : Use HPLC or LC-MS to distinguish the compound from structurally similar impurities (e.g., estradiol derivatives) .
  • Linearity and Range : Validate over a concentration range covering 50–150% of the target dose, with correlation coefficients ≥0.999.
  • Accuracy and Precision : Perform spike-and-recovery experiments (3 concentration levels, triplicate runs) to achieve ≤2% RSD .
  • Robustness : Test variations in column temperature, mobile phase pH, and flow rate to confirm method stability under minor deviations .

Q. How should researchers handle and store Estradiol-17β-decanoate to maintain stability?

  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture, as ester bonds in the decanoate moiety are hydrolytically labile .
  • Handling : Use PPE (nitrile gloves, lab coats, safety goggles) and work in a fume hood to minimize inhalation of crystalline dust .
  • Disposal : Collect waste in sealed containers and incinerate via licensed facilities to avoid environmental release of endocrine-disrupting residues .

Q. What are the critical parameters for assessing Estradiol-17β-decanoate purity in reference standards?

Purity assessment requires:

  • Chromatographic Purity : ≥98% by HPLC (C18 column, acetonitrile/water gradient).
  • Residual Solvents : Quantify using GC-MS, adhering to ICH Q3C limits for Class 2 solvents (e.g., ≤0.5% acetone).
  • Water Content : ≤0.5% w/w via Karl Fischer titration to prevent ester hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in Estradiol-17β-decanoate’s pharmacokinetic data across species?

  • Dose-Response Modeling : Compare AUC and Cmax in rodent vs. non-rodent models using compartmental analysis (e.g., WinNonlin). Adjust for species-specific metabolic differences (e.g., esterase activity in liver microsomes) .
  • Tracer Studies : Radiolabel the decanoate chain (e.g., <sup>14</sup>C) to track tissue distribution and elimination pathways, addressing discrepancies in half-life reports .

Q. What strategies are effective for reconciling contradictory toxicological data on Estradiol-17β-decanoate’s carcinogenic potential?

  • Meta-Analysis : Pool data from OECD 451 (rodent carcinogenicity) studies, stratifying by administration route (oral vs. subcutaneous) and hormonal status (ovariectomized vs. intact models) .
  • Mechanistic Studies : Use ERα/β knockout models to isolate receptor-mediated effects from non-genotoxic mechanisms (e.g., oxidative stress) .

Q. How should gender-specific variables be incorporated into experimental designs for Estradiol-17β-decanoate studies?

  • Stratification : Assign subjects to groups based on endogenous estradiol levels (e.g., premenopausal vs. postmenopausal females) and measure serum hormone profiles pre- and post-treatment .
  • Statistical Adjustments : Apply ANCOVA to control for confounding variables like menstrual cycle phase or androgen co-administration in male models .

Q. What methodologies optimize detection of Estradiol-17β-decanoate degradation products during long-term stability studies?

  • Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B) to identify major degradants.
  • High-Resolution MS : Use Q-TOF systems to characterize oxidative byproducts (e.g., 17β-estradiol-3-sulfate) and quantify them via stable isotope dilution .

Q. How can researchers mitigate environmental risks when using Estradiol-17β-decanoate in field studies?

  • Biodegradation Assays : Conduct OECD 301F tests to evaluate microbial breakdown in soil/water systems.
  • Ecotoxicology Screening : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish LC50 values for risk assessment .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-dependent effects of Estradiol-17β-decanoate?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to estimate EC50 and efficacy .
  • Multiple Comparison Corrections : Apply Benjamini-Hochberg adjustments to minimize false discovery rates in omics datasets (e.g., RNA-seq) .

Q. How can researchers ensure reproducibility when synthesizing Estradiol-17β-decanoate analogs?

  • Reaction Monitoring : Use <sup>1</sup>H-NMR to track acylation progress (disappearance of estradiol’s 17-OH peak at δ 4.6 ppm).
  • Purification : Employ flash chromatography (hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water to achieve ≥99% enantiomeric purity .

Eigenschaften

CAS-Nummer

61748-93-4

Molekularformel

C28H42O3

Molekulargewicht

426.6 g/mol

IUPAC-Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate

InChI

InChI=1S/C28H42O3/c1-3-4-5-6-7-8-9-10-27(30)31-26-16-15-25-24-13-11-20-19-21(29)12-14-22(20)23(24)17-18-28(25,26)2/h12,14,19,23-26,29H,3-11,13,15-18H2,1-2H3/t23-,24-,25+,26+,28+/m1/s1

InChI-Schlüssel

YYFQNZXJGOTFRX-VMBLQBCYSA-N

SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Isomerische SMILES

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C

Kanonische SMILES

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C

Key on ui other cas no.

61748-93-4

Synonyme

17 beta-oestradiol decanoate
E2D-17 beta-estradiol
estradiol decanoate
estradiol-17 beta-decanoate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.